Cas no 238-05-1 (Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI))
238-05-1 structure
Product Name:Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI)
CAS No:238-05-1
MF:C23H13N
MW:303.356025457382
CID:275946
PubChem ID:11120219
Update Time:2025-04-19
Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI)
- 2,3-Perinaphthylene-5,6-benzoquinoline
- acenaphtho<1,2-b>benzo<f>quinoline
- 238-05-1
- AGN-PC-0NG7RJ
- DTXSID20455957
-
- Inchi: 1S/C23H13N/c1-2-8-16-14(5-1)11-12-21-19(16)13-20-17-9-3-6-15-7-4-10-18(22(15)17)23(20)24-21/h1-13H
- InChI Key: XZINVNJPMNGWRG-UHFFFAOYSA-N
- SMILES: N1C2C=CC3C=CC=CC=3C=2C=C2C=1C1C=CC=C3C=CC=C2C=13
Computed Properties
- Exact Mass: 303.10489
- Monoisotopic Mass: 303.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 24
- Rotatable Bond Count: 0
- Complexity: 486
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) Related Literature
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1. Highly site-selective alkylation reaction of bent aza-heterocycles by alkyllithium and alkyl halidesDipanjan Pan,Bidhan C. Roy,Gandhi K. Kar,Jayanta K. Ray J. Chem. Soc. Perkin Trans. 1 2000 2171
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